molecular formula C24H25N5O3 B2460075 N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941923-77-9

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2460075
CAS RN: 941923-77-9
M. Wt: 431.496
InChI Key: YRPROEBLWZGRQG-UHFFFAOYSA-N
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Description

This compound is a light brick red powder . It has been studied in the context of various chemical reactions and analyses .


Synthesis Analysis

The synthesis of this compound involves several steps, including the use of dichloromethane and AlCl3 . The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. At 100 K, the crystal system is triclinic, with specific dimensions and angles . Only N4 amine and N5 amide nitrogen atoms are protonated .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. The yield of the reaction was 55%, and the melting point was greater than 230°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. It has a specific density, and its hydrogen atoms were visible on difference Fourier maps .

Scientific Research Applications

Research on Piperidine and Pyrimidine Derivatives

1. Pharmacological Studies

Compounds containing piperidine and pyrimidine structures have been extensively studied for their pharmacological properties. For instance, piperidine derivatives are known for their central nervous system (CNS) activities, including anxiolytic effects, as demonstrated by arylpiperazine derivatives containing picolinic nuclei in behavioral and biochemical studies (Kędzierska et al., 2019). These studies highlight the potential of piperidine-containing compounds in developing new therapeutics for anxiety disorders, showcasing their ability to interact with the GABAergic and serotonin (5-HT) systems.

2. Cancer Research

Pyrimidine derivatives, on the other hand, are explored for their roles in cancer therapy, particularly as kinase inhibitors in targeted cancer treatments. The structure-activity relationships (SAR) of these compounds are crucial for designing molecules with high specificity and efficacy against cancer cell lines. Although the specific compound was not directly mentioned, similar compounds have been studied for their potential in inhibiting growth pathways in cancer cells, indicating the importance of pyrimidine derivatives in oncological research.

3. Metabolic Studies

Compounds with piperidine and pyrimidine moieties have also been subject to metabolic and disposition studies in humans. These studies are essential for understanding the pharmacokinetics, including absorption, metabolism, excretion, and potential toxicities of new drug candidates. For example, research on B-cell lymphoma-2 (Bcl-2) inhibitor venetoclax revealed insights into its metabolism and the characterization of its metabolites, which is critical for safety and efficacy evaluations in clinical settings (Liu et al., 2017).

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis and properties . There is also potential for its use in a divergent synthesis, making use of a Curtius rearrangement, to Nilotinib and Imatinib .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . The compound has been optimized to provide nano-molar inhibition of PKB with up to 150-fold selectivity over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been optimized to be orally bioavailable . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has a significant molecular and cellular effect on cancer cells, potentially making it a promising candidate for cancer therapy .

properties

IUPAC Name

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-13-22(29-11-3-2-4-12-29)28-24(25-16)27-19-8-6-18(7-9-19)26-23(30)17-5-10-20-21(14-17)32-15-31-20/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPROEBLWZGRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

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